molecular formula C21H17N3O4S B1439592 Ethyl 4-((1,3-dioxoisoindolin-2-YL)methyl)-2-(phenylamino)thiazole-5-carboxylate CAS No. 951624-33-2

Ethyl 4-((1,3-dioxoisoindolin-2-YL)methyl)-2-(phenylamino)thiazole-5-carboxylate

Cat. No. B1439592
M. Wt: 407.4 g/mol
InChI Key: TUQDVGYHQWLMAG-UHFFFAOYSA-N
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Description

“Ethyl 4-((1,3-dioxoisoindolin-2-YL)methyl)-2-(phenylamino)thiazole-5-carboxylate” is a chemical compound with the molecular formula C21H17N3O4S. It belongs to the class of compounds known as 2-aminothiazoles, which are sulfur- and nitrogen-containing heterocyclic compounds . These compounds have been widely used in drug development due to their diverse biological activities .


Synthesis Analysis

The synthesis of 2-aminothiazole-based compounds, such as “Ethyl 4-((1,3-dioxoisoindolin-2-YL)methyl)-2-(phenylamino)thiazole-5-carboxylate”, involves various synthetic strategies to access novel 2-aminothiazole derivatives . These strategies include the substitution of different groups at various positions on the 2-aminothiazole scaffold . For example, one synthetic pathway involves a diazo-coupling reaction of 3-methyl-1-phenyl-5-pyrazolone with 2-aminothiazole .


Molecular Structure Analysis

The molecular structure of “Ethyl 4-((1,3-dioxoisoindolin-2-YL)methyl)-2-(phenylamino)thiazole-5-carboxylate” is characterized by a 2-aminothiazole scaffold, which is a characteristic structure in drug development . This scaffold is often modified with various substituents to produce a wide range of 2-aminothiazole-based derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-aminothiazole-based compounds are diverse and often involve the introduction of various substituents onto the 2-aminothiazole scaffold . For example, a diazo-coupling reaction of 3-methyl-1-phenyl-5-pyrazolone with 2-aminothiazole has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 4-((1,3-dioxoisoindolin-2-YL)methyl)-2-(phenylamino)thiazole-5-carboxylate” are characterized by its molecular formula C21H17N3O4S and its molecular weight of 407.4 g/mol.

Scientific Research Applications

Synthesis of Novel Chemical Compounds

Research has led to the synthesis of new thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety. For example, Abdelhamid & Afifi (2010) described the synthesis of several compounds through the treatment of specific acrylonitrile with halo ketones or halo esters, contributing to the chemical diversity of thiazole derivatives Synthetic Communications.

Anti-Cancer Applications

The compounds derived from Ethyl 4-((1,3-dioxoisoindolin-2-YL)methyl)-2-(phenylamino)thiazole-5-carboxylate show promise in anti-cancer research. Ilyas et al. (2021) designed and synthesized two derivatives of ethyl 2-aminothiazole 4-carboxylate to study their anti-cancer activities, particularly against colorectal cancer. The compounds showed significant inhibition of beta-catenin concentration, suggesting their potential in colorectal cancer treatment Pakistan journal of pharmaceutical sciences.

Antibacterial Activity

Markovich et al. (2014) synthesized 2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates and investigated their antimicrobial activity. The study highlights the potential of these compounds in developing new antibacterial agents Russian Chemical Bulletin.

Future Directions

The future directions in the research and development of 2-aminothiazole-based compounds, such as “Ethyl 4-((1,3-dioxoisoindolin-2-YL)methyl)-2-(phenylamino)thiazole-5-carboxylate”, involve the exploration of novel synthetic strategies to access new 2-aminothiazole derivatives . These new compounds could potentially exhibit a wide range of biological activities and could be used to treat various diseases .

properties

IUPAC Name

ethyl 2-anilino-4-[(1,3-dioxoisoindol-2-yl)methyl]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-2-28-20(27)17-16(23-21(29-17)22-13-8-4-3-5-9-13)12-24-18(25)14-10-6-7-11-15(14)19(24)26/h3-11H,2,12H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQDVGYHQWLMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((1,3-dioxoisoindolin-2-YL)methyl)-2-(phenylamino)thiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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